molecular formula C13H12N4O2S B12807046 Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester CAS No. 27146-16-3

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester

Cat. No.: B12807046
CAS No.: 27146-16-3
M. Wt: 288.33 g/mol
InChI Key: VRXADELDEAADGK-UHFFFAOYSA-N
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Description

Properties

CAS No.

27146-16-3

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

ethyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate

InChI

InChI=1S/C13H12N4O2S/c1-2-19-13(18)15-8-3-4-9-10(5-8)17-12(16-9)11-6-20-7-14-11/h3-7H,2H2,1H3,(H,15,18)(H,16,17)

InChI Key

VRXADELDEAADGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the esterification of the carbamic acid group with ethanol.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Benzimidazole Ring Formation: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carbamic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Carbamic acid derivatives, including the ethyl ester variant, have been studied for their pharmacological properties. The thiazole and benzimidazole structures contribute to various biological effects:

  • Antimicrobial Activity: Research indicates that compounds with benzimidazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown efficacy against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes, including those involved in metabolic pathways relevant to cancer and inflammation .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in carbamic acid derivatives due to their diverse biological activities:

  • Drug Development: Several studies focus on synthesizing new derivatives of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester aimed at enhancing potency and selectivity against target diseases.
  • Formulations: The compound can be incorporated into various formulations for topical or systemic delivery in treating infections or cancers.

Agricultural Applications

In agriculture, carbamic acid derivatives are being explored as potential pesticides due to their bioactive properties:

  • Fungicides: Research indicates that these compounds can act as fungicides by disrupting fungal cell wall synthesis or function. Their efficacy against plant pathogens could lead to new formulations that are less harmful to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several carbamic acid derivatives against Gram-positive and Gram-negative bacteria. The ethyl ester showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

Research conducted at a prominent university investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole and benzimidazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cellular respiration or DNA synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences among related compounds:

Compound Name Ester Group Substituents CAS Number Biological Activity/Use References
Target Compound (Ethyl ester) Ethyl 2-(4-thiazolyl), 5-carbamate 27146-16-3 [Antiparasitic (inferred)]
Cambendazole Isopropyl 2-(4-thiazolyl), 5-carbamate 26097-80-3 Nematocide (veterinary use)
Methyl ester (Benzoyl) Methyl 5-benzoyl, 2-carbamate 31431-29-7 [Antifungal/antiparasitic (inferred)]
Thiabendazole None 2-(4-thiazolyl) 148-79-8 Anthelmintic (broad-spectrum)
Fenbendazole Methyl 5-phenylthio 43210-67-9 Anthelmintic (veterinary)

Pharmacological and Functional Comparisons

Ester Group Influence on Activity
  • Ethyl vs. Isopropyl (Cambendazole) :
    Cambendazole (isopropyl ester) demonstrates potent nematocidal activity in livestock, attributed to enhanced lipophilicity from the isopropyl group, improving tissue penetration and bioavailability . The ethyl ester analogue may exhibit reduced potency due to lower lipid solubility but could offer improved metabolic stability compared to methyl esters .
  • Ethyl vs. Methyl Esters :
    Studies on carbamate esters indicate that methyl esters (e.g., fenbendazole) often show stronger physostigmine-like activity (e.g., acetylcholinesterase inhibition) compared to ethyl derivatives . However, ethyl esters may resist hydrolysis longer, extending their half-life .
Role of Substituents
  • Thiazolyl vs. Benzoyl Groups: The 4-thiazolyl group in the target compound and Cambendazole is critical for binding to parasitic β-tubulin, disrupting microtubule assembly .
  • Thiabendazole Comparison :
    Thiabendazole (lacking a carbamate) retains anthelmintic activity but with a narrower spectrum. The addition of carbamate esters (as in the target compound) may broaden efficacy by modulating pharmacokinetics .
Toxicity and Stability
  • Diethyl vs. Monoethyl Esters: Diethyl carbamates (e.g., thiophanate ethyl) are generally more stable but less biologically active, whereas monoethyl esters balance stability and efficacy .
  • Quaternary vs. Tertiary Bases :
    Quaternary ammonium derivatives of benzimidazoles (e.g., methylphenyl-carbamic esters) show enhanced activity due to improved ionic interactions with targets, but the target compound’s tertiary structure may limit bioavailability compared to quaternary analogues .

Research Findings and Clinical Relevance

  • Cambendazole: Widely used in veterinary medicine under trade names like Camvet and Noviben, it effectively targets gastrointestinal nematodes in cattle and sheep .
  • Ethyl esters may offer a compromise between potency and metabolic stability .
  • Thiabendazole : A foundational anthelmintic, its lack of a carbamate group reduces its utility in resistant parasites, highlighting the importance of ester modifications in newer derivatives .

Biological Activity

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester is a compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of benzimidazole and thiazole, which are known for their biological significance. The structural formula can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

1. Antifungal Activity:
Benzimidazole derivatives, including this compound, have been shown to exhibit antifungal properties. They inhibit fungal growth by interfering with microtubule formation, which is critical for cell division and function in fungi. Specifically, the mechanism involves binding to tubulin and disrupting the polymerization necessary for microtubule assembly .

2. Anthelmintic Properties:
The compound is also expected to have anthelmintic effects due to its structural similarities with known anthelmintics like thiabendazole. These compounds inhibit energy metabolism in helminths, leading to their death .

3. Anticancer Potential:
Research indicates that certain benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The ethyl ester form may enhance bioavailability and efficacy against various cancer cell lines .

Biological Activity Summary

Activity Type Mechanism Effectiveness
AntifungalInhibition of microtubule formationEffective against Candida spp.
AnthelminticDisruption of energy metabolism in parasitesEffective against nematodes
AnticancerInduction of apoptosis in cancer cellsEffective against multiple lines

Case Studies

Study 1: Antifungal Activity Against Candida
A study evaluated the antifungal activity of various benzimidazole derivatives, including the ethyl ester variant. Results showed significant inhibition of Candida auris growth, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Study 2: Anticancer Effects on Caco-2 Cells
In vitro studies demonstrated that the compound significantly decreased the viability of Caco-2 colorectal cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) . This suggests potential for therapeutic applications in colorectal cancer treatment.

Toxicological Profile

Despite its beneficial activities, it is essential to consider the toxicological aspects associated with carbamic acid derivatives:

  • Absorption and Metabolism: Studies indicate that the compound has low dermal absorption rates but can be effectively metabolized when administered orally .
  • Safety Assessments: Long-term exposure studies on animal models revealed no significant systemic toxicity at lower doses; however, higher doses led to renal and hepatic alterations .

Q & A

Q. What are the optimized synthetic routes for Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester?

A two-step approach is commonly used:

  • Step 1 : Synthesis of the benzimidazole-thiazole core via condensation of 2-aminobenzenethiol with thiazole-containing carbonyl derivatives under acidic conditions (e.g., HCl/ethanol at reflux).
  • Step 2 : Carbamate formation by reacting the free amine group of the benzimidazole with ethyl chloroformate in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) .
    Alternative methods include catalyst-free aqueous ethanol-mediated esterification, which avoids hazardous reagents and improves yields up to 85% under mild conditions (50°C, 12 h) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., thiazole protons at δ 8.2–8.5 ppm; benzimidazole NH at δ 12.1 ppm) .
    • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 330.12) validate the molecular formula .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How does the stability of this compound vary under different storage conditions?

  • Thermal Stability : Decomposition occurs above 150°C, as shown by TGA-DSC analysis.
  • Photostability : UV light exposure (254 nm) induces <5% degradation over 72 h when stored in amber glass .
  • Solution Stability : Stable in DMSO for 30 days at 4°C but degrades in aqueous buffers (pH 7.4) within 7 days due to hydrolysis of the carbamate ester .

Q. How does this compound compare structurally and functionally to related benzimidazole carbamates (e.g., Cambendazole)?

  • Structural Differences : Cambendazole has an isopropyl ester group instead of ethyl, altering lipophilicity (logP = 3.2 vs. 2.8 for the target compound) .
  • Functional Impact : The ethyl ester enhances aqueous solubility (2.1 mg/mL vs. 1.4 mg/mL for Cambendazole), improving bioavailability in in vitro assays .

Advanced Research Questions

Q. What mechanistic insights explain its antiparasitic activity against nematodes?

  • Target Binding : The compound inhibits β-tubulin polymerization in nematodes (IC50_{50} = 0.8 μM), disrupting microtubule assembly. Molecular docking studies show hydrogen bonding between the carbamate group and Glu198/Lys350 residues in Haemonchus contortus β-tubulin .
  • Metabolic Activation : Liver microsomal enzymes convert the ethyl ester to a reactive carbamic acid intermediate, which covalently binds to tubulin .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Modifications to Enhance Potency :
    • Thiazole Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position of the thiazole improves binding affinity by 20% .
    • Ester Chain Length : Propyl esters increase half-life in plasma (t1/2_{1/2} = 8.2 h vs. 5.1 h for ethyl), but reduce solubility .
  • Data-Driven Design : Multivariate analysis of IC50_{50} values against Trichuris suis and Ascaris suum identifies steric bulk at the ester group as a critical determinant of selectivity .

Q. How can contradictory data on its efficacy against drug-resistant parasitic strains be resolved?

  • Comparative Assays : Parallel testing in wild-type and β-tubulin-mutant strains (e.g., E198L mutation) using ATP-depletion assays reveals resistance mechanisms .
  • Synergistic Studies : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores efficacy in resistant Haemonchus strains by overcoming efflux-mediated resistance .

Q. What computational methods are used to predict off-target interactions?

  • Molecular Dynamics Simulations : Predict binding to human CYP450 isoforms (e.g., CYP3A4), explaining hepatotoxicity risks .
  • Pharmacophore Modeling : Identifies overlap with kinase inhibitors (e.g., JAK2), suggesting potential anti-cancer applications .

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